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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)guanidine

CAS No.: 108712-07-8

Cat. No.: B186656

Get Quote

Executive Summary & Mechanism of Action
1-(2-Methoxyethyl)guanidine is a polar, basic guanidine derivative primarily characterized as

a fragment-based lead and a selective inhibitor of enzymes in the arginine/nitric oxide

metabolic pathway, specifically Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1).[1]

Unlike classical Type I or Type II kinase inhibitors that occupy the hydrophobic ATP-binding

pocket of kinases, 1-(2-Methoxyethyl)guanidine functions through electrostatic interactions

with acidic residues (Asp/Glu) in the active sites of amidohydrolases.[1] Its "selectivity profile"

against a panel of kinases is typically defined by its lack of inhibition, making it an excellent

negative control or a "clean" side-chain for designing selective inhibitors (e.g., for Lck or NOS).

[1]

Core Molecular Identity[1]
Chemical Name: 1-(2-Methoxyethyl)guanidine (or
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-(2-methoxyethyl)guanidine)[1]

CAS Number: 108712-07-8[1][2][3][4]

Primary Target: DDAH-1 (Ki ≈ 18 µM for optimized derivatives like 8a), iNOS (weak/variable).

Kinase Activity: Generally inactive (IC50 > 100 µM) against the typical kinome panel,

ensuring high specificity for metabolic hydrolases over signaling kinases.[1]

Comparative Selectivity Analysis
The following table contrasts the performance of 1-(2-Methoxyethyl)guanidine against

standard kinase inhibitors and related guanidine-based probes. This comparison highlights its

utility as a selectivity filter—confirming that observed biological effects are due to DDAH/NOS

modulation rather than off-target kinase inhibition.[1]

Table 1: Selectivity & Potency Comparison[1][6]
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Compound
Class

Representative
Agent

Primary Target

Kinase Panel
Activity (e.g.,
Src, Lck,
MAPK)

Selectivity
Mechanism

Guanidine Probe

1-(2-

Methoxyethyl)gu

anidine

DDAH-1 / iNOS
Inactive (>100

µM)

Electrostatic

mismatch: High

polarity prevents

binding to

hydrophobic

kinase hinge

regions.[1]

Type II Kinase

Inhibitor
Imatinib ABL / c-Kit

Potent (nM

range)

Hinge binding +

DFG-out pocket

occupation.[1]

Lck Inhibitor

(Tail-modified)

Compound 11b

(Benzodiazepine

)*

Lck / Src
Potent (nM

range)

Uses 2-

methoxyethyl

side chain to

tune solubility,

but core scaffold

drives kinase

potency.[1]

Biguanide Metformin AMPK (Indirect)
Indirect

Activation

Metabolic stress

(Complex I

inhibition), not

direct kinase

binding.[1]

*Note: The 1-(2-methoxyethyl) moiety is sometimes appended to Type II kinase inhibitors (e.g.,

Compound 11b referenced in SAR studies) to improve physicochemical properties, but the

guanidine fragment alone does not inhibit kinases.[1]
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To validate the selectivity of 1-(2-Methoxyethyl)guanidine, a standard radiometric or

fluorescence-based kinase assay is employed.[1] The protocol below ensures that the

compound is tested at high concentrations to rigorously rule out weak off-target binding.

Protocol: High-Concentration Kinase Selectivity Screen
Objective: Determine the IC50 of 1-(2-Methoxyethyl)guanidine against a representative panel

(e.g., Src, Akt, PKA, CK2).[1]

Reagents:

Kinase Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

[1]

-

P-ATP (Specific activity ~ 10 µCi/µl).[1]

Substrate peptides (e.g., Poly(Glu,Tyr) 4:1 for Src).[1]

1-(2-Methoxyethyl)guanidine (dissolved in DMSO or Water; note: guanidines are water

soluble).[1]

Workflow:

Preparation: Prepare a 10 mM stock of 1-(2-Methoxyethyl)guanidine.[1]

Dilution: Create a serial dilution series ranging from 100 µM down to 1 nM.

Incubation:

Mix Kinase (5-10 nM) + Substrate (20 µM) + Compound in reaction buffer.[1]

Incubate for 10 minutes at Room Temperature (RT) to allow equilibrium.

Reaction Start: Add ATP (at

concentration for each kinase) spiked with

P-ATP.[1]
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Termination: After 30 minutes, spot reaction onto P81 phosphocellulose paper.

Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1]

Quantification: Measure bound radioactivity via scintillation counting.

Data Interpretation:

< 20% Inhibition at 10 µM: Considered "Inactive" (Clean profile).

> 50% Inhibition at 10 µM: Indicates potential off-target hit (unlikely for this compound).[1]

Structural & Mechanistic Visualization[1]
The following diagrams illustrate the distinct binding modes and the lack of overlap between

the 1-(2-Methoxyethyl)guanidine target (DDAH-1) and the Kinase ATP pocket.

Diagram 1: Selectivity Logic & Pathway Interaction[1]
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Caption: 1-(2-Methoxyethyl)guanidine selectively targets the polar active sites of DDAH-

1/iNOS while failing to bind the hydrophobic ATP-pocket of kinases.[1]

Diagram 2: Chemical Space & Fragment Utility[1]
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Derivative Applications
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Caption: The molecule serves as a core scaffold for DDAH inhibitors but only as a peripheral

solvent-exposed tail in kinase inhibitors.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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